

# [5-(4-Methoxyphenyl)isoxazol-3-yl]methyl]amine

## CAS number and IUPAC nomenclature

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### Compound of Interest

**Compound Name:** {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine

**Cat. No.:** B1416666

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An In-Depth Technical Guide to 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine for Advanced Drug Discovery

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## Executive Summary

This technical guide provides a comprehensive overview of the chemical compound 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine, a key building block for drug discovery and medicinal chemistry. We will delve into its precise identification through CAS number and IUPAC nomenclature, detail its physicochemical properties, and present a robust, field-tested synthetic protocol. Furthermore, this document outlines standard methods for its structural characterization and explores its significant potential in therapeutic development, grounded in the well-established pharmacological importance of the isoxazole scaffold. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule in their research endeavors.

## Compound Identification and Physicochemical Properties

Accurate identification is the foundation of reproducible scientific research. 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a 3,5-disubstituted isoxazole derivative featuring a pharmacologically relevant 4-methoxyphenyl group and a reactive primary amine.

- Systematic IUPAC Name: 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine
- Common Name: **{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine**
- CAS Number:
  - 1327506-57-9 (for the Hydrochloride Salt)[\[1\]](#)
  - The free amine is commonly referenced by its MDL number in supplier catalogs.
- Molecular Formula: C<sub>11</sub>H<sub>12</sub>N<sub>2</sub>O<sub>2</sub>[\[2\]](#)
- Molecular Weight: 204.23 g/mol [\[2\]](#)

**Table 1: Physicochemical Properties**

Property	Value	Source
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O <sub>2</sub>	Sigma-Aldrich <a href="#">[2]</a>
Molecular Weight	204.23 g/mol	Sigma-Aldrich <a href="#">[2]</a>
InChI Key	JEVVHEACJGXPMC-UHFFFAOYSA-N	Sigma-Aldrich <a href="#">[2]</a>
Canonical SMILES	COC1=CC=C(C2=CC(CN)=NO2)C=C1	Sigma-Aldrich <a href="#">[2]</a>
Form	Solid	Sigma-Aldrich <a href="#">[2]</a>
Hazard Classification	Acute Toxicity 3 (Oral)	Sigma-Aldrich <a href="#">[2]</a>

## The Isoxazole Scaffold: A Cornerstone in Medicinal Chemistry

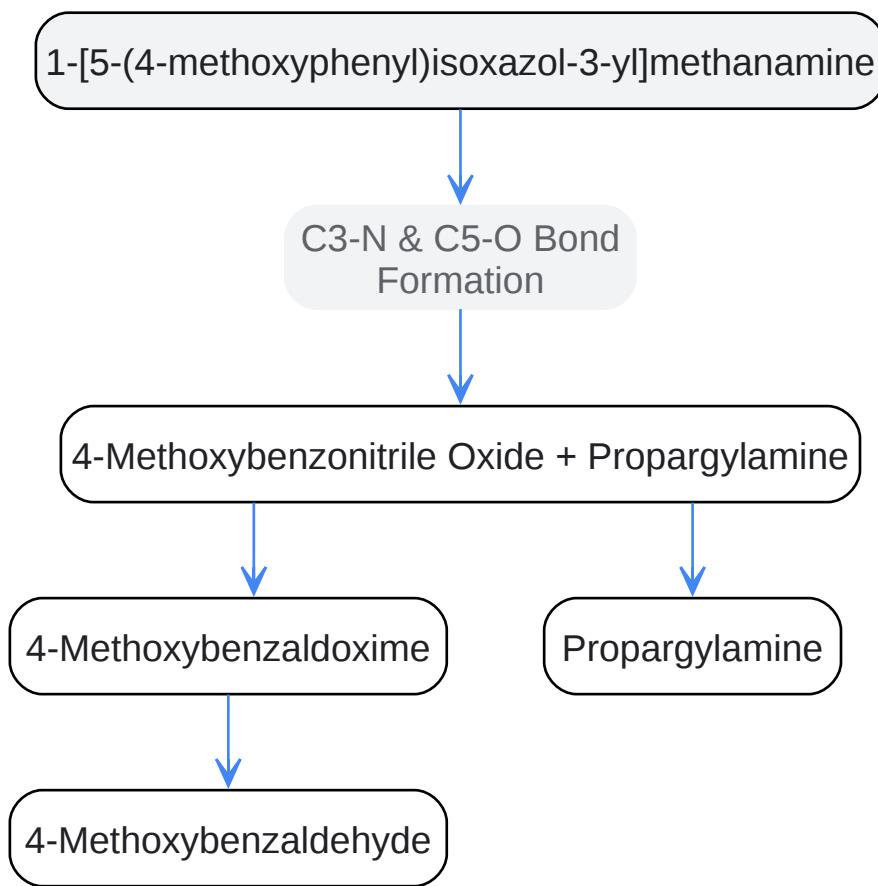
The isoxazole ring is a five-membered heterocycle that is considered a "privileged scaffold" in drug discovery.<sup>[3][4]</sup> Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions make it a versatile component in the design of bioactive molecules.<sup>[5]</sup> Isoxazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.<sup>[4][5][6]</sup>

Compounds like sulfamethoxazole (antibacterial) and valdecoxib (a COX-2 inhibitor) are successful drugs that feature the isoxazole core, highlighting its clinical and commercial significance.<sup>[3][7]</sup> The title compound, possessing both the isoxazole core and a methoxyphenyl group—another common motif in bioactive compounds—represents a promising starting point for developing novel therapeutics.<sup>[5]</sup>

## Synthesis of 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine

### Strategic Approach: Retrosynthetic Analysis

The most efficient and widely adopted method for constructing 3,5-disubstituted isoxazoles is the [3+2] Huisgen cycloaddition.<sup>[3][5]</sup> This reaction involves the 1,3-dipolar cycloaddition of a nitrile oxide (the 3-atom component) and an alkyne (the 2-atom component). Our retrosynthetic strategy disconnects the isoxazole ring into these two key precursors: 4-methoxybenzonitrile oxide and propargylamine (3-aminoprop-1-yn). The nitrile oxide is typically generated in situ from the corresponding aldoxime to avoid its dimerization.



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Caption: Retrosynthetic analysis via 1,3-dipolar cycloaddition.

## Detailed Experimental Protocol

This protocol describes a self-validating system for the synthesis of the title compound. The causality for key steps is explained to ensure both reproducibility and understanding.

### Step 1: Synthesis of 4-Methoxybenzaldoxime

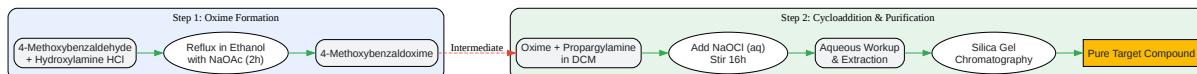
- To a stirred solution of 4-methoxybenzaldehyde (13.6 g, 100 mmol) in 150 mL of ethanol, add hydroxylamine hydrochloride (8.34 g, 120 mmol) and sodium acetate (16.4 g, 200 mmol).
- Reflux the mixture for 2 hours. Rationale: The reaction of an aldehyde with hydroxylamine forms the oxime. Sodium acetate acts as a base to neutralize the HCl released from hydroxylamine hydrochloride, driving the reaction to completion.

- Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.
- Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry in vacuo to yield 4-methoxybenzaldoxime.

#### Step 2: 1,3-Dipolar Cycloaddition

- In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldoxime (7.55 g, 50 mmol) in 100 mL of dichloromethane (DCM).
- To this solution, add propargylamine (3.03 g, 55 mmol) and stir at room temperature.
- Slowly add a solution of sodium hypochlorite (NaOCl, 10-15% aqueous solution, ~50 mL) dropwise over 30 minutes while maintaining the temperature below 30°C using an ice bath. Rationale: NaOCl acts as an oxidizing agent to convert the aldoxime into the highly reactive 4-methoxybenzonitrile oxide intermediate in situ. This intermediate immediately undergoes cycloaddition with the alkyne (propargylamine). In-situ generation is critical to prevent the nitrile oxide from dimerizing.
- After the addition is complete, allow the mixture to stir vigorously at room temperature for 12-16 hours.
- Monitor the reaction by TLC. Upon completion, transfer the mixture to a separatory funnel.
- Separate the organic layer. Extract the aqueous layer twice with 50 mL portions of DCM.
- Combine the organic layers, wash with brine (100 mL), dry over anhydrous sodium sulfate, and filter.
- Concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the residue using column chromatography on silica gel (eluent: 5-10% methanol in DCM) to afford pure 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine as a solid.

## Synthesis Workflow



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Caption: Experimental workflow from starting materials to final product.

## Structural Elucidation and Characterization

Confirming the chemical structure and purity of the synthesized compound is essential.[3] A combination of spectroscopic techniques is employed for unambiguous characterization.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR provide detailed information about the carbon-hydrogen framework.
- Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H bonds of the amine and the C=N bond of the isoxazole.
- Mass Spectrometry (MS): Confirms the molecular weight and provides fragmentation patterns that support the proposed structure.

## Table 2: Expected Spectroscopic Data

Technique	Expected Signals and Justification
<sup>1</sup> H NMR	$\delta$ 7.7-7.8 ppm (d, 2H): Aromatic protons ortho to the isoxazole ring. $\delta$ 7.0-7.1 ppm (d, 2H): Aromatic protons meta to the isoxazole ring. $\delta$ 6.5-6.6 ppm (s, 1H): Isoxazole ring proton (H4). $\delta$ 3.9-4.0 ppm (s, 2H): Methylene protons (-CH <sub>2</sub> -NH <sub>2</sub> ). $\delta$ 3.8-3.9 ppm (s, 3H): Methoxy group protons (-OCH <sub>3</sub> ). $\delta$ 1.8-2.2 ppm (br s, 2H): Amine protons (-NH <sub>2</sub> ), often broad and exchangeable with D <sub>2</sub> O.
<sup>13</sup> C NMR	$\delta$ ~170 ppm: C5 of isoxazole. $\delta$ ~162 ppm: C3 of isoxazole. $\delta$ ~160 ppm: Quaternary aromatic carbon attached to the methoxy group. $\delta$ ~128 ppm: Aromatic CH carbons ortho to isoxazole. $\delta$ ~122 ppm: Quaternary aromatic carbon attached to isoxazole. $\delta$ ~115 ppm: Aromatic CH carbons meta to isoxazole. $\delta$ ~98 ppm: C4 of isoxazole. $\delta$ ~55 ppm: Methoxy carbon (-OCH <sub>3</sub> ). $\delta$ ~35 ppm: Methylene carbon (-CH <sub>2</sub> -NH <sub>2</sub> ).
IR (cm <sup>-1</sup> )	3300-3400: N-H stretching (primary amine). ~3050: Aromatic C-H stretching. ~2950: Aliphatic C-H stretching. ~1610: C=N stretching (isoxazole ring). ~1250: C-O stretching (aryl ether).
MS (ESI+)	[M+H] <sup>+</sup> at m/z = 205.24: Confirms the molecular weight of the protonated parent molecule.

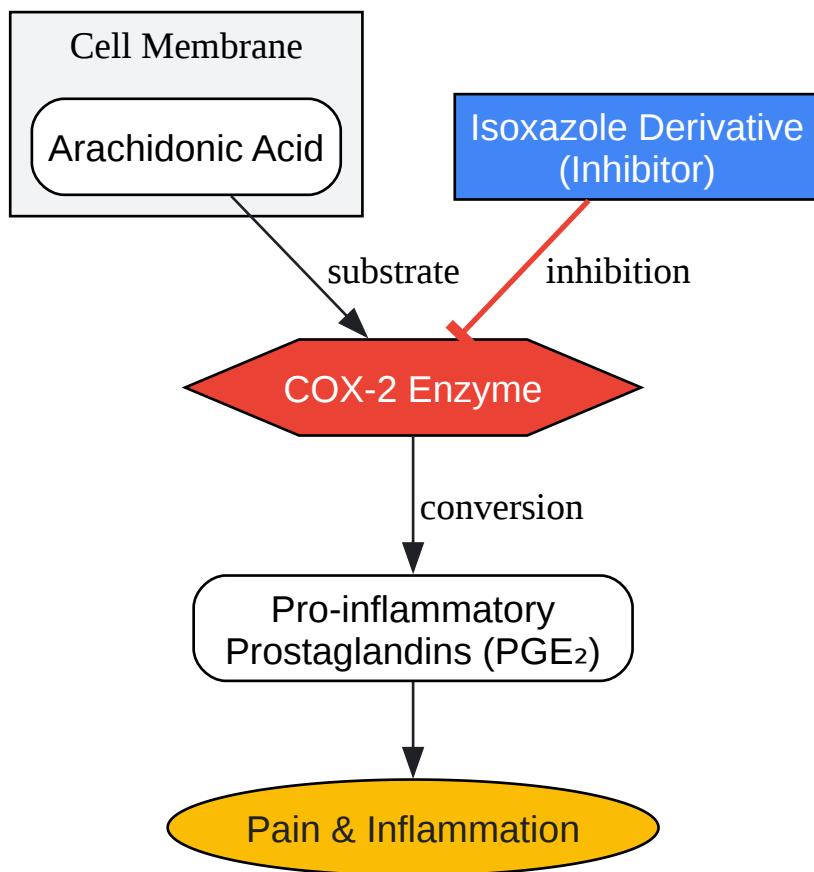
## Applications in Drug Discovery and Development

The structural motifs within 1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine suggest significant potential for applications in medicinal chemistry. The primary amine serves as a versatile handle for further chemical modification, allowing for the generation of extensive compound libraries for screening.

Given the prevalence of isoxazoles in anti-inflammatory drugs, a primary area of investigation would be its activity against cyclooxygenase (COX) enzymes.<sup>[5]</sup> The 4-methoxyphenyl group is a known feature in selective COX-2 inhibitors, which are sought after for their ability to reduce inflammation with a potentially better gastrointestinal safety profile than non-selective NSAIDs.

## Hypothetical Mechanism of Action: COX-2 Inhibition

The diagram below illustrates the proposed mechanism by which a derivative of this compound could exert an anti-inflammatory effect. By selectively binding to the active site of the COX-2 enzyme, it would block the conversion of arachidonic acid into pro-inflammatory prostaglandins (like PGE<sub>2</sub>), thereby reducing pain and inflammation.



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Caption: Proposed inhibition of the COX-2 inflammatory pathway.

## Conclusion and Future Directions

1-[5-(4-methoxyphenyl)-1,2-oxazol-3-yl]methanamine is a high-value chemical scaffold with readily accessible synthesis routes and significant potential for drug discovery. Its combination of a privileged isoxazole core, a reactive amine handle, and a COX-2-targeting methoxyphenyl group makes it an ideal candidate for developing novel anti-inflammatory, analgesic, and potentially anticancer agents. Future research should focus on synthesizing libraries of N-acylated and N-alkylated derivatives and screening them against a panel of relevant biological targets to unlock their full therapeutic potential.

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## References

- 1. {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochlor... [cymitquimica.com]
- 2. {[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine | Sigma-Aldrich [sigmaaldrich.com]
- 3. ijcrt.org [ijcrt.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmacemica.com [derpharmacemica.com]
- 7. ijpc.org [ijpc.org]
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